molecular formula C12H6Cl2N2S B2514143 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole CAS No. 400075-88-9

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2514143
CAS No.: 400075-88-9
M. Wt: 281.15
InChI Key: RYYJRQBHQLPGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and chloropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-chloronicotinic acid with 2-amino-5-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

Scientific Research Applications

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

    Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is unique due to its dual functionality, combining the properties of both chloropyridine and benzothiazole moieties. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components.

Properties

IUPAC Name

6-chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-10(6-7)17-12(16-9)8-2-1-5-15-11(8)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYJRQBHQLPGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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